3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate is a chemical compound with the molecular formula C23H48O6S2 It is known for its unique structure, which includes an octadecyloxy group attached to a propane-1,2-diyl backbone, with two methanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate typically involves the reaction of 3-(octadecyloxy)propane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(Octadecyloxy)propane-1,2-diol+2CH3SO2Cl→3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Hydrolysis: In the presence of water and a base, the methanesulfonate groups can be hydrolyzed to yield 3-(octadecyloxy)propane-1,2-diol and methanesulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(Octadecyloxy)propane-1,2-diol and methanesulfonic acid.
Reduction: Corresponding alcohols.
Scientific Research Applications
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for diols.
Biology: Investigated for its potential as a prodrug, where it can be enzymatically converted to active pharmaceutical ingredients.
Medicine: Explored for its anti-inflammatory and antiviral properties, particularly in the development of mutual prodrugs.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate involves its conversion to active metabolites through enzymatic hydrolysis. The methanesulfonate groups are cleaved, releasing the active diol, which can then exert its biological effects. The molecular targets and pathways involved depend on the specific application, such as inhibition of viral replication in antiviral research or modulation of inflammatory pathways in anti-inflammatory studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(Octadecyloxy)-1,2-propanediyl dioctadecanoate
- 1,2-Propanediol, 3-(octadecyloxy)-, dimethanesulfonate
Uniqueness
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate is unique due to its dual methanesulfonate groups, which provide distinct reactivity compared to similar compounds
Properties
CAS No. |
4301-57-9 |
---|---|
Molecular Formula |
C23H48O7S2 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
(2-methylsulfonyloxy-3-octadecoxypropyl) methanesulfonate |
InChI |
InChI=1S/C23H48O7S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-21-23(30-32(3,26)27)22-29-31(2,24)25/h23H,4-22H2,1-3H3 |
InChI Key |
FNGBKRNFGMMYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.